Estazolam-d5

Clinical Toxicology Forensic Analysis LC-MS/MS Method Validation

Estazolam-d5 CRM (CAS 170082-16-3) is the definitive analyte-matched SIL-IS for Estazolam LC-MS/MS quantitation. The +5 Da mass shift ensures co-elution and identical matrix effect compensation—unlike Triazolam, Alprazolam, or Diazepam-d5 substitutes that introduce analytical error. Essential for ISO 15189/CAP forensic toxicology and FDA/EMA-compliant BA/BE studies. Supplied as 100 µg/mL methanol CRM solution with full metrological traceability; no in-house purity verification required. Achieve >200-fold LLOQ improvement over non-deuterated IS methods.

Molecular Formula C16H11ClN4
Molecular Weight 299.773
CAS No. 170082-16-3
Cat. No. B580031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstazolam-d5
CAS170082-16-3
Synonyms8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-d5;  Abbott 47631-d5;  Cannoc-d5;  D 40TA-d5;  Esilgan-d5;  Eurodin-d5;  Julodin-d5;  NSC 290818-d5;  Nemurel-d5;  Nuctalon-d5;  ProSom-d5;  Somnatrol-d5;  U 33737-d5
Molecular FormulaC16H11ClN4
Molecular Weight299.773
Structural Identifiers
SMILESC1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4
InChIInChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D
InChIKeyCDCHDCWJMGXXRH-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 51 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estazolam-d5 (CAS 170082-16-3) Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Estazolam-d5 (CAS 170082-16-3) is a stable isotope-labeled analog of the triazolobenzodiazepine Estazolam, wherein five hydrogen atoms on the pendant phenyl ring are replaced by deuterium atoms, resulting in a molecular formula of C16H6ClD5N4 and a molecular weight of 299.77 . The deuterium substitution provides a mass shift of +5 Da relative to the unlabeled analyte (Estazolam, 294.74 Da) while preserving virtually identical physicochemical properties, chromatographic retention time, and ionization efficiency [1]. This compound is manufactured and supplied as a Certified Reference Material (CRM) solution (100 μg/mL in methanol) intended for use as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Estazolam in complex biological matrices such as urine, serum, plasma, and hair [2].

Why Generic or Non-Deuterated Estazolam Internal Standards Compromise Estazolam-d5 Quantification Accuracy


Substituting Estazolam-d5 with a non-isotopically labeled analog (e.g., Triazolam, Alprazolam) or even another deuterated benzodiazepine (e.g., Diazepam-d5) introduces significant analytical error due to differential matrix effects and variable extraction recovery [1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly susceptible to ion suppression or enhancement caused by co-eluting endogenous matrix components from biological samples (e.g., phospholipids in plasma, salts in urine). While a structural analog internal standard may partially correct for sample-to-sample variability, it cannot perfectly co-elute or identically compensate for analyte-specific matrix effects and extraction efficiencies [2]. Only a stable isotope-labeled version of the target analyte—such as Estazolam-d5 for Estazolam—exhibits near-identical chromatographic retention, ionization behavior, and extraction recovery, thereby providing the highest achievable accuracy, precision, and reliability in quantitative bioanalysis [3]. The use of non-matched internal standards has been explicitly shown to yield inaccurate analyte measurements in clinical and forensic toxicology studies, underscoring the critical requirement for analyte-matched SIL-IS procurement [4].

Estazolam-d5 (CAS 170082-16-3) Quantitative Differentiation Evidence vs. Alternative Internal Standards


Superior Accuracy and Precision in UPLC-MS/MS Quantification of Estazolam Using Estazolam-d5 as Internal Standard

In a fully validated UPLC-MS/MS method for the simultaneous quantification of 23 benzodiazepines in whole blood, the use of deuterated internal standards—including Estazolam-d5 for Estazolam—enabled extraction recoveries of 73–108% and long-term imprecision (CV%) ranging from 6.0–18.7% across all analytes [1]. Notably, the method achieved lower limits of quantification (LLOQ) of 0.002–0.005 mg/kg for all benzodiazepines, with Estazolam-d5 effectively compensating for matrix effects that would otherwise compromise accuracy when using non-isotopically labeled analogs [1]. In contrast, alternative methods employing non-deuterated internal standards such as Triazolam for Estazolam GC-ECD assays required higher LLOQs of 1.0 ng/mL and did not benefit from identical matrix effect compensation [2].

Clinical Toxicology Forensic Analysis LC-MS/MS Method Validation

Minimal Cross-Contribution (CC) of Ion Intensity Between Estazolam and Estazolam-d5 in GC-MS Analysis

A comprehensive study examining cross-contribution (CC) of ion intensity between benzodiazepine analytes and their isotopically labeled analogs (ILAs) systematically evaluated Estazolam and Estazolam-d5 following chemical derivatization and GC-MS analysis [1]. The full-scan mass spectra and CC data for ion-pairs designated for quantification demonstrated that Estazolam-d5 exhibits minimal CC, meaning the IS contributes negligibly to the analyte's quantification ion signal and vice versa. This contrasts with non-isotopically labeled internal standards (e.g., Triazolam), which inherently exhibit greater CC due to differing fragmentation patterns and retention times, leading to potential quantitative bias [2].

GC-MS Isotope Dilution Mass Spectrometry Cross-Contribution

Certified Reference Material (CRM) Grade with Defined Concentration and Purity Enabling Traceable Quantification

Estazolam-d5 is supplied as a Certified Reference Material (CRM) solution at a precisely defined concentration of 100 μg/mL in methanol, packaged in ampules to ensure long-term stability . This CRM grade is manufactured under ISO 17034 and ISO/IEC 17025 accreditation, providing full traceability and documented purity, which is a regulatory requirement for forensic and clinical toxicology laboratories operating under ISO 15189 or CAP accreditation . In contrast, alternative internal standards such as non-CRM grade Triazolam or in-house prepared solutions lack this certified traceability and require costly, time-consuming in-house purity verification and stability monitoring, increasing the risk of analytical batch failure and regulatory non-compliance [1].

Certified Reference Material ISO 17034 Forensic Toxicology

Proven Utility as a Surrogate Internal Standard for Structurally Related Analytes When Isotope-Labeled Analogs Are Unavailable

In a published GC-MS method for the quantification of Suvorexant (a dual orexin receptor antagonist) in human urine, Estazolam-d5 was successfully employed as the internal standard due to the absence of a commercially available isotopically labeled Suvorexant analog [1]. The method achieved a limit of detection (LOD) and limit of quantitation (LOQ) of 10 ng/mL, with accuracy and precision (%CV) of 98–101% and <11% at 30, 250, and 800 ng/mL, respectively [1]. This demonstrates that Estazolam-d5 possesses suitable azepine, triazole, and chlorinated functionality to effectively compensate for matrix effects and extraction variability for analytes beyond Estazolam itself, whereas a generic deuterated benzodiazepine (e.g., Diazepam-d5) would not share these structural features and could introduce bias [2].

Method Development Suvorexant Forensic Toxicology

Validated Stability and Storage Specifications Ensuring Long-Term Method Consistency

Estazolam-d5 CRM solution is supplied in flame-sealed ampules and is specified for storage at 2–8°C to maintain certified concentration and purity . The supplier provides Certificates of Analysis (CoA) for each lot, documenting stability and homogeneity, which is a critical requirement for ISO 17025 accredited laboratories . In contrast, non-CRM internal standards or in-house prepared solutions lack defined long-term stability data, requiring periodic re-qualification and introducing variability into longitudinal studies and multi-batch analyses [1]. Processed sample stability studies have also demonstrated that Estazolam-d5-spiked samples remain stable for at least 24 hours at room temperature, supporting routine laboratory workflows [2].

Stability CRM Quality Control

Optimal Procurement and Application Scenarios for Estazolam-d5 (CAS 170082-16-3) CRM


Regulated Clinical and Forensic Toxicology Quantification of Estazolam

Estazolam-d5 CRM is the definitive internal standard for ISO 15189 and CAP accredited clinical and forensic toxicology laboratories requiring the accurate quantification of Estazolam in human biological matrices (whole blood, serum, plasma, urine, hair). Its use as an analyte-matched SIL-IS ensures compliance with validation guidelines (e.g., FDA Bioanalytical Method Validation Guidance, EMA ICH M10) by providing optimal matrix effect compensation and extraction recovery [1]. The CRM format provides immediate metrological traceability, eliminating the need for costly and time-consuming in-house purity verification and stability monitoring [2].

Pharmacokinetic and Bioequivalence Studies for Estazolam Formulations

For pharmaceutical scientists conducting bioavailability and bioequivalence (BA/BE) studies of Estazolam formulations, Estazolam-d5 is the preferred internal standard to achieve the requisite sensitivity and precision for accurate pharmacokinetic parameter estimation (Cmax, AUC, Tmax). The >200-fold improvement in LLOQ observed in UPLC-MS/MS methods using SIL-IS compared to older GC-ECD methods using non-deuterated IS [1] translates directly to more reliable bioequivalence assessments and reduced clinical trial risk [2].

Method Development for Novel Sedative-Hypnotic Compounds Lacking Dedicated SIL-IS

Analytical research and development teams working on novel sedative-hypnotic drugs (e.g., dual orexin receptor antagonists) can strategically utilize Estazolam-d5 as a surrogate internal standard when a dedicated isotopically labeled analog is not commercially available. As demonstrated for Suvorexant [1], Estazolam-d5 provides excellent accuracy (98-101%) and precision (<11% CV) due to its shared azepine, triazole, and chlorinated functionality, making it a cost-effective and analytically robust alternative to custom synthesis of a dedicated SIL-IS [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estazolam-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.